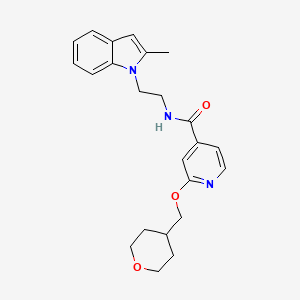

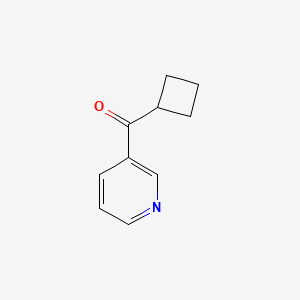

![molecular formula C24H19N3O2S B2959783 N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide CAS No. 724737-83-1](/img/structure/B2959783.png)

N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . Imidazo[1,2-a]pyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents . In a specific example, 2-methylimidazo[1,2-a]pyridine reacted with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo .Wissenschaftliche Forschungsanwendungen

Anticancer Applications

Research has demonstrated the design, synthesis, and study of anticancer properties of sulfenylated 2-phenylimidazo[1,2-a]pyridines and their analogs. Compounds with modifications to the imidazo[1,2-a]pyridine motif, including naphthalene derivatives, showed potent activity towards human liver cancer cells HepG2. These compounds were found to induce apoptosis in HepG2 cells, suggesting their potential as therapeutic agents for liver cancer (Chitrakar et al., 2021). Additionally, selenylated imidazo[1,2-a]pyridines were synthesized and showed promising activity against breast cancer cells, with significant inhibition of cell proliferation and induction of apoptosis, indicating their potential in breast cancer chemotherapy (Almeida et al., 2018).

Material Science Applications

In material science, sulfonated polyimides (SPIs) prepared from naphthalene derivatives have shown significant promise. These materials were reported to exhibit interesting properties such as toughness, flexibility, and good gas permeability, making them suitable for gas separation applications (Islam et al., 2005). Furthermore, novel SPIs containing pyridine functional groups in the polymer backbone were synthesized, displaying high thermal stability and mechanical properties suitable for high-performance applications (Lei et al., 2009).

Chemical Sensing Applications

In the domain of chemical sensing, the interaction of specific derivatives with metal ions like Er(III) was investigated. A study demonstrated the use of [5-(dimethylamino) naphthalene-1-sulfonyl 4-phenylsemicarbazide] (NSP) with Er(III) ions to construct carbon paste sensors modified with room temperature ionic liquids (RTILs) and multi-walled carbon nanotubes (MWCNTs). These modified sensors showed better sensitivity, selectivity, and stability, highlighting the potential of these compounds in the development of efficient metal ion sensors (Faridbod et al., 2009).

Wirkmechanismus

Target of Action

The compound contains an imidazo[1,2-a]pyridine moiety , which is found in many active pharmaceutical ingredients . Compounds with this structure have been shown to possess a broad range of biological activity .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been associated with a broad spectrum of biological effects, suggesting they may interact with multiple pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Eigenschaften

IUPAC Name |

N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2S/c1-17-5-4-14-27-16-23(25-24(17)27)19-8-11-21(12-9-19)26-30(28,29)22-13-10-18-6-2-3-7-20(18)15-22/h2-16,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRADGNIMKLJGMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2959701.png)

![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2-chloro-6-fluorobenzyl)oxime](/img/structure/B2959704.png)

![2-Chloro-4-[(4-methylphenyl)sulfanyl]pyrimidine](/img/structure/B2959710.png)

![ethyl 2-[(4-cyclohexylpiperazine-1-carbothioyl)amino]benzoate](/img/structure/B2959711.png)

![1-(3,4-dimethylphenyl)-5-[(3-nitrophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2959713.png)

![3-[(3,4-Difluorophenyl)amino]propan-1-ol hydrochloride](/img/structure/B2959722.png)

![6-oxo-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2959723.png)